N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide
Description
N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide is a synthetic organic compound that features a pyrazole ring, a pyrimidine ring, and a furan ring
Properties
IUPAC Name |
N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-9-10(2)19-20(11(9)3)15-16-7-12(8-17-15)18-14(21)13-5-4-6-22-13/h4-8H,1-3H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJZCNRKCCSTKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)C3=CC=CO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the construction of the pyrimidine ring, and finally, the attachment of the furan-2-carboxamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It can serve as a precursor in the development of new materials and catalysts.
Biology: Researchers study the compound for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: In industrial applications, the compound may be used in the development of new materials, coatings, and other products that require specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole, pyrimidine, and furan derivatives that share structural similarities with N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide. Examples include:
- Pyrazole derivatives with different substituents on the pyrazole ring.
- Pyrimidine derivatives with various functional groups attached to the pyrimidine ring.
- Furan derivatives with different substituents on the furan ring.
Uniqueness
What sets this compound apart is its unique combination of the pyrazole, pyrimidine, and furan rings within a single molecule. This structural arrangement may confer specific chemical and biological properties that are not present in other similar compounds, making it a valuable target for research and development.
Biological Activity
N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique combination of pyrazole and pyrimidine moieties, which are known for their diverse pharmacological profiles. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H14N4O2 |
| Molecular Weight | 258.28 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exhibit inhibitory effects on various kinases and other proteins involved in cell signaling pathways.
Potential Targets:
- Kinases : It may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Receptors : The compound could interact with G-protein coupled receptors (GPCRs), influencing downstream signaling cascades.
Biological Activities
Recent studies have highlighted the potential of this compound in various therapeutic areas:
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example Compound A | MCF7 | 0.01 |
| Example Compound B | NCI-H460 | 0.03 |
| Example Compound C | HepG2 | 0.39 |
These findings suggest that the compound may induce apoptosis or inhibit proliferation in cancer cells.
Anti-inflammatory Properties
The compound's structural features may also contribute to anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit inflammatory cytokines and enzymes such as COX and LOX.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Study on Pyrazole Derivatives : A study by Bouabdallah et al. demonstrated that certain pyrazole derivatives exhibited cytotoxic effects on Hep-2 and P815 cell lines with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL .
- Antitumor Activity Assessment : Xia et al. prepared 1-arylmethyl-pyrazole derivatives that showed significant cell apoptosis in A549 cell lines with an IC50 value of 49.85 µM .
- Inhibition of Kinases : Sun et al. reported that pyrazole-linked thiourea derivatives inhibited CDK2 with IC50 values as low as 25 nM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
